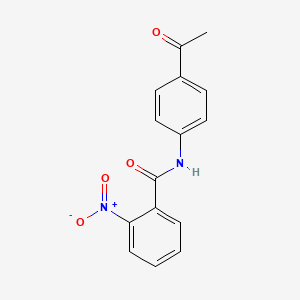
2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MBOB and is known for its ability to modulate the activity of certain proteins in the body. In Additionally, we will list future directions for the study and application of MBOB.
作用機序
The mechanism of action of MBOB involves its ability to bind to the regulatory domain of PKC, thereby preventing its activation. This, in turn, leads to a decrease in the activity of PKC and the downstream signaling pathways that it regulates. The inhibition of PKC activity by MBOB has been shown to have a wide range of effects on cellular processes, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBOB has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit PKC activity, MBOB has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and modulate the immune response. Additionally, MBOB has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using MBOB in lab experiments is its specificity for PKC. Unlike other compounds that inhibit multiple protein kinases, MBOB specifically targets PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Additionally, MBOB is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of using MBOB in lab experiments is its potential toxicity. MBOB has been shown to have cytotoxic effects on certain cell types, and care should be taken when handling and using the compound. Additionally, the specificity of MBOB for PKC may limit its usefulness in studying other protein kinases that play a role in cellular processes.
将来の方向性
There are several future directions for the study and application of MBOB. One area of interest is its potential use in cancer therapy. MBOB has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its effectiveness as a cancer treatment. Additionally, MBOB may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the efficacy of MBOB in these conditions.
Conclusion:
In conclusion, 2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to modulate the activity of PKC has led to its use as a valuable tool for studying various cellular processes. While MBOB has several advantages for use in lab experiments, its potential toxicity and specificity for PKC may limit its usefulness in certain applications. Nevertheless, further studies are needed to determine the full potential of MBOB in scientific research and its potential applications in medicine.
合成法
The synthesis of MBOB involves the reaction between 4-bromobenzoic acid and 4-methylphenacyl bromide in the presence of a base. The reaction yields MBOB as a white crystalline powder with a melting point of 134-136°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
MBOB has been widely studied for its potential applications in scientific research. One of the primary areas of interest is its ability to modulate the activity of certain proteins in the body. Specifically, MBOB has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11-2-4-12(5-3-11)15(18)10-20-16(19)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTBIAKLZYUXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylphenyl)-2-oxoethyl] 4-bromobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)



![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)

![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)